N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
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Overview
Description
The compound is a derivative of quinazolinone and quinazoline . These derivatives are known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of active group splicing . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The structure of similar compounds has been confirmed using IR, 1H NMR, 13C NMR, and MS, and further analyzed using X-ray diffraction .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . The trifluoromethyl group is an important structural component of many bioactive compounds .Physical And Chemical Properties Analysis
The trifluoromethyl group has a polar influence and affects the lipophilicity of compounds . CF3-substituted residues have been found to show comparable hydrophobicity to valine .Scientific Research Applications
Organic Synthesis and Drug Design
The presence of a trifluoromethyl group in this compound indicates its potential utility in organic synthesis. Trifluoromethyl groups are known for increasing the lipophilicity and metabolic stability of pharmaceuticals . This compound could serve as a precursor for synthesizing new drugs with improved pharmacokinetic properties.
Fluorine Chemistry
The compound’s multiple fluorine atoms make it a subject of interest in fluorine chemistry research. Studies could focus on the selective activation of C–F bonds, which is a challenging task in organic synthesis, to create diverse fluorinated compounds .
Peptide Modification
The compound could be used to modify peptides or proteins, introducing fluorine atoms to study their physicochemical effects, such as stability and dynamics, which is particularly relevant in the field of NMR labeling .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5OS/c1-9-6-13(16(18,19)20)25(24-9)15-22-12(8-27-15)14(26)23-21-7-10-2-4-11(17)5-3-10/h2-8H,1H3,(H,23,26)/b21-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDRTWSAVCJSF-QPSGOUHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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